molecular formula C23H24N6O2S B2472263 (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1171029-69-8

(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2472263
CAS No.: 1171029-69-8
M. Wt: 448.55
InChI Key: UDQBWVBMGMSZBY-UHFFFAOYSA-N
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Description

The compound (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic molecule This compound is notable for its multi-functional groups, including an indole, thiazole, and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves multiple steps:

  • Indole Functionalization: : The first step involves the functionalization of the indole ring with a 2-methoxyethyl group. This can be achieved using a Friedel-Crafts alkylation reaction.

  • Thiazole Ring Formation: : Next, the thiazole ring is synthesized via a Hantzsch thiazole synthesis, which typically requires α-haloketones and thioamides.

  • Piperazine Derivatization: : The pyrimidin-2-yl group is introduced to the piperazine ring through nucleophilic aromatic substitution.

  • Coupling Reaction: : The final compound is formed through a coupling reaction between the indole-thiazole intermediate and the piperazine derivative under suitable conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to maximize yield and purity. Continuous flow synthesis could be employed for improved efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions primarily on the methoxyethyl side chain, yielding aldehyde or carboxylic acid derivatives.

  • Reduction: : Reduction reactions can be performed on the thiazole ring, leading to dihydrothiazole derivatives.

  • Substitution: : The compound can also undergo nucleophilic or electrophilic substitution reactions, particularly on the indole and piperazine rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide) in acidic conditions.

  • Reduction: : Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

  • Substitution: : Conditions involve bases or acids like NaOH or HCl and various nucleophiles/electrophiles.

Major Products

  • Oxidation leads to the formation of methoxyacetaldehyde or methoxyacetic acid.

  • Reduction results in dihydrothiazole derivatives.

  • Substitution reactions yield a wide range of substituted derivatives depending on the substituents used.

Scientific Research Applications

Chemistry: : This compound is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development. Biology : It serves as a molecular probe to study biological processes and receptor interactions due to its multiple functional groups. Medicine Industry : Used in the development of new materials with specific properties, such as enhanced conductivity or selective binding capabilities.

Mechanism of Action

The compound interacts with various molecular targets due to its multiple functional groups:

  • Indole Moiety: : Binds to tryptophan-binding sites, impacting serotonin receptors.

  • Thiazole Ring: : Involved in coordination with metal ions, affecting metalloprotein functions.

  • Piperazine Ring: : Engages in hydrogen bonding and van der Waals interactions, influencing receptor activity.

Comparison with Similar Compounds

Compared to other indole-based compounds, (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone stands out due to its unique combination of indole, thiazole, and piperazine rings. This combination provides a broader range of chemical reactivity and biological interactions.

Similar Compounds Include:

  • (2-(1H-Indol-2-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

  • (2-(1-(2-Ethoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

These compounds share structural similarities but differ in their side chains and substitutions, which in turn affect their reactivity and application profiles.

Hope that helps!

Properties

IUPAC Name

[2-[1-(2-methoxyethyl)indol-2-yl]-1,3-thiazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-31-14-13-29-19-6-3-2-5-17(19)15-20(29)21-26-18(16-32-21)22(30)27-9-11-28(12-10-27)23-24-7-4-8-25-23/h2-8,15-16H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQBWVBMGMSZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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